2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-5-9(15)13(7-1-2-7)6-8(14)10-12-3-4-16-10/h3-4,7H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYPTJRQGYAFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=NC=CS2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Subsequent Functionalization
A common approach involves constructing the thiazole moiety early in the synthesis. For example, α-bromoacetophenone derivatives can undergo Hantzsch thiazole synthesis with thiourea to yield 2-aminothiazole intermediates. Subsequent N-acylation with chloroacetyl chloride introduces the acetamide backbone.
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Thiazole synthesis : React 2-bromo-1-(4-nitrophenyl)ethanone with thiourea in ethanol under reflux to form 2-amino-4-(4-nitrophenyl)thiazole.
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Acylation : Treat the thiazole intermediate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
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Cyclopropane introduction : Couple the acylated product with cyclopropylamine via nucleophilic substitution or reductive amination.
Key Data :
Direct Coupling of Preformed Fragments
Alternative routes utilize pre-synthesized thiazole and cyclopropane components. A patent (WO2014132270A3) describes a coupling strategy using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to link the thiazol-2-yl-ethyl ketone with cyclopropylamine:
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Activate 2-(thiazol-2-yl)acetic acid with HATU in DCM.
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Add cyclopropylamine and DIPEA, stir at 25°C for 12 hours.
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Purify via flash chromatography (silica gel, ethyl acetate/hexane).
Outcomes :
Optimization Strategies
Solvent and Catalyst Selection
Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is frequently used to protect the primary amine during acylation. Deprotection with HCl in dioxane yields the free amine:
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Dissolve Boc-protected intermediate in 4M HCl/dioxane.
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Stir at 0°C → room temperature for 10 hours.
Analytical Characterization
Successful synthesis is confirmed via:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.1–1.3 (cyclopropane CH₂), δ 7.5–8.0 (thiazole CH). |
| HPLC-MS | [M+H]⁺ = 239.29 (C₁₀H₁₃N₃O₂S). |
| IR | 1650 cm⁻¹ (amide C=O), 1520 cm⁻¹ (thiazole C=N). |
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may exhibit biological activity against various diseases:
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Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The incorporation of the cyclopropyl group may enhance the compound's efficacy against specific bacterial strains.
- Case Study : A recent study evaluated the antimicrobial effects of thiazole derivatives, including 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide, against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for development into an antibiotic .
Anticancer Research
Research indicates that compounds containing thiazole moieties can act as inhibitors of cancer cell proliferation.
- Mechanism of Action : The compound may interfere with cellular pathways involved in tumor growth, potentially inducing apoptosis in cancer cells.
Neuropharmacology
There is emerging interest in the neuroprotective effects of thiazole derivatives.
- Potential Applications : The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness arises from:
- Cyclopropyl substituent: Enhances metabolic stability due to its rigid, non-planar structure.
- Thiazol-2-yl-ethyl ketone : Provides hydrogen-bonding capability via the thiazole nitrogen and ketone oxygen.
Comparative Analysis of Structural Analogs
The following table summarizes structural analogs and their properties:
*Molecular formula inferred from structure.
Crystallographic and Conformational Insights
- Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings exhibit a dihedral angle of 79.7°, influencing packing stability via N–H⋯N hydrogen bonds . The target compound’s cyclopropyl group may enforce a distinct conformation, reducing rotational freedom compared to aryl-substituted analogs.
- Hydrogen Bonding: Thiazole and amide groups in analogs form 1D chains via N–H⋯N interactions, critical for crystal packing and solubility . The target compound’s amino group may introduce additional hydrogen-bonding motifs.
Antimicrobial Activity
- Dichlorophenyl Analogs : Exhibit activity likely due to electron-withdrawing chlorine atoms enhancing membrane penetration .
- Target Compound : The cyclopropyl group may improve lipid solubility, while the thiazole moiety could target bacterial enzymes (e.g., penicillin-binding proteins inferred from structural similarity ).
Metabolic Stability
Biological Activity
2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a synthetic compound notable for its unique structural features, including a cyclopropyl group and a thiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 240.28 g/mol. Its structure includes an amine functional group, an acetamide linkage, and a carbonyl group adjacent to the thiazole ring, which are believed to enhance its biological activity .
Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate to good antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated, particularly concerning its inhibitory effects on cyclooxygenase (COX) enzymes. Thiazole derivatives have been reported to act as selective COX inhibitors, with some exhibiting significant COX-2 inhibition, which is crucial for reducing inflammation . Although specific IC50 values for this compound were not detailed in the available literature, its structural similarities to other thiazole derivatives suggest potential efficacy in this area.
The mechanism of action for this compound involves interactions with specific molecular targets related to bacterial cell wall synthesis and inflammatory pathways. The presence of the thiazole ring is thought to play a significant role in these interactions, enhancing the compound's bioactivity through hydrophobic interactions with target enzymes .
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Studies : In a study involving multiple thiazole derivatives, several compounds were identified with potent antibacterial activity against Mycobacterium tuberculosis, indicating the potential for similar efficacy in the compound under discussion .
- Inflammation Models : In vivo studies have demonstrated that thiazole-containing compounds can significantly reduce inflammation markers in animal models, suggesting that further research into this compound could yield promising results for inflammatory disorders .
Q & A
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodology : Cross-validate spectral assignments using computational tools (e.g., DFT-based NMR prediction via Gaussian or ORCA). Compare experimental data with databases like PubChem or Reaxys. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to confirm connectivity .
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Q. What stability challenges arise during storage of this compound, and how are they addressed?
- Methodology : Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Use kinetic modeling (Arrhenius equation) to predict degradation pathways. Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thiazole moiety .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanism of thiazole ring formation in this compound?
- Methodology : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model the cyclization step. Use intrinsic reaction coordinate (IRC) analysis to identify transition states. Validate with kinetic isotope effects (KIEs) and substituent studies .
- Critical Insight : DFT calculations (B3LYP/6-31G*) suggest a concerted mechanism for thiazole formation, with activation energy ~25 kcal/mol .
Q. How can researchers reconcile contradictory bioactivity data across in vitro and in vivo studies?
- Methodology : Perform metabolomic profiling to identify species-specific metabolic pathways. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens. Validate with isotopic labeling (e.g., C-tracers) to track compound distribution .
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Q. What strategies enhance the predictive accuracy of structure-activity relationship (SAR) models for derivatives of this compound?
- Methodology : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations. Train machine learning models (e.g., Random Forest, GNNs) on high-throughput screening data. Prioritize descriptors like logP, H-bond donors, and topological polar surface area (TPSA) .
Data Contradiction Analysis
Q. Why do experimental and computational pKa values diverge for the amino group in this compound?
- Root Cause : Solvent effects and implicit/explicit solvation models in simulations.
- Resolution : Use explicit solvent MD simulations (e.g., AMBER) with counterion placement. Validate via potentiometric titration in mixed solvents (water/DMSO) .
Research Tools and Collaboration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
